molecular formula C14H10ClNO B6376395 MFCD18314357 CAS No. 1261942-13-5

MFCD18314357

Cat. No.: B6376395
CAS No.: 1261942-13-5
M. Wt: 243.69 g/mol
InChI Key: HHKCRJYDAOSSAN-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C14H10ClNO and a molecular weight of 243.70 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(4-Chloro-3-methylphenyl)-2-cyanophenol involves several steps. One common method includes the reaction of 4-chloro-3-methylbenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent hydrolysis to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenyl)-2-cyanophenol undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-2-cyanophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

4-(4-Chloro-3-methylphenyl)-2-cyanophenol can be compared with similar compounds such as:

    4-Chloro-3-methylphenol: Lacks the cyano group, which affects its reactivity and applications.

    2-Cyanophenol: Lacks the chloro and methyl groups, leading to different chemical properties and uses.

    4-Chloro-2-cyanophenol: Similar structure but different substitution pattern, affecting its chemical behavior . The uniqueness of 4-(4-Chloro-3-methylphenyl)-2-cyanophenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKCRJYDAOSSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684812
Record name 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-13-5
Record name 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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